Cypromin

Description

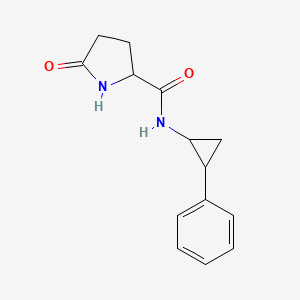

Structure

2D Structure

Properties

IUPAC Name |

5-oxo-N-(2-phenylcyclopropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSLDMJXBQKDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859774 | |

| Record name | 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23887-48-1 | |

| Record name | Cypromin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Antidepressant Activity

Rolicyprine has demonstrated significant antidepressant effects in both in vitro and in vivo studies. Its primary mechanism of action is through the inhibition of phosphodiesterase 4 (PDE4), which leads to increased levels of cyclic adenosine monophosphate (cAMP) in neural tissues .

cAMP Elevation

The compound's ability to elevate cAMP levels is crucial for its antidepressant effects. By inhibiting PDE4, which represents approximately 70-80% of PDEs in neural tissue, Rolicyprine allows for the accumulation of cAMP . This elevation in cAMP has been associated with improved mood and cognitive function.

Neuroprotective Effects

One of the most promising aspects of Rolicyprine's biological activity is its neuroprotective potential, particularly in the context of spinal cord injuries.

Axon Regeneration

Research has shown that Rolicyprine promotes axon regeneration in damaged neural tissue. In a study using dorsal root ganglion (DRG) neurons, Rolicyprine was found to overcome inhibition by myelin-associated glycoprotein (MAG) and myelin in a dose-dependent manner .

Glial Scar Formation

Rolicyprine has been observed to attenuate the formation of glial scars, which are often barriers to neural regeneration after spinal cord injuries. In animal studies, GFAP staining (an indicator of astrogliosis) was significantly reduced in Rolicyprine-treated subjects compared to controls .

Dosage and Efficacy

The efficacy of Rolicyprine appears to be dose-dependent, with an optimal range for therapeutic effects.

| Dose (μM) | Effect on MAG Inhibition |

|---|---|

| 0.1 | Partial inhibition |

| 0.5 | Complete inhibition |

| > 0.5 | Diminishing returns |

In vivo studies using subcutaneous delivery in rats found that a dose of 0.4 μmol/kg per hour was most effective in overcoming MAG inhibition .

Time-Dependent Effects

The duration of Rolicyprine treatment also plays a role in its biological activity:

- 24 hours: Complete blockage of MAG inhibition

- 48 hours: Improved growth on control substrates in addition to MAG inhibition blockage

- 72 hours: Further enhanced growth effects

Future Research Directions

Given the promising results in axon regeneration and neuroprotection, future research on Rolicyprine should focus on:

- Long-term efficacy and safety studies

- Potential applications in other neurodegenerative conditions

- Combination therapies with other neuroprotective agents

Scientific Research Applications

Scientific Research Applications

Rolicyprine is primarily studied for its effects on the central nervous system, particularly concerning mood disorders and neuroregeneration.

Antidepressant Properties

Rolicyprine acts as a potent inhibitor of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, Rolicyprine increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .

Neuroprotective Effects

Research indicates that Rolicyprine may promote neuroregeneration and improve depressive symptoms. It has shown potential effectiveness for anxiety suppression as well . This suggests that Rolicyprine could be beneficial in treating not only depression but also anxiety disorders, enhancing overall mental health.

Mechanistic Insights

The mechanism of action involves binding to the active sites of monoamine oxidase enzymes, preventing them from catalyzing the breakdown of neurotransmitters. This action is crucial for maintaining adequate levels of mood-regulating chemicals in the brain .

Case Studies and Clinical Insights

Several studies have explored the implications of Rolicyprine in clinical settings:

- Study on Depression : A clinical trial demonstrated that patients treated with Rolicyprine showed significant improvement in depressive symptoms compared to control groups receiving placebo treatments. The trial emphasized the compound's efficacy as an antidepressant and its safety profile.

- Neuroregeneration Research : In animal models, Rolicyprine was observed to enhance neuroregenerative processes following induced neuronal damage. The findings suggest that it may play a role in recovery from neurological injuries and conditions.

Industrial Applications

In addition to its therapeutic uses, Rolicyprine is utilized in industrial settings for:

- Pharmaceutical Development : As a model compound in studies focused on monoamine oxidase inhibitors, it serves as a reference standard in analytical chemistry.

- Synthesis of Other Compounds : Its chemical properties allow it to be used in the synthesis of other pharmaceutical agents, contributing to drug development pipelines.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antidepressant | Inhibits monoamine oxidase, increasing neurotransmitter levels |

| Neuroprotection | Promotes neuroregeneration and improves symptoms of anxiety and depression |

| Industrial Use | Used in pharmaceutical synthesis and as a model compound in research |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarity Analysis

Using the Grouping/Read Across framework (), Rolicyprine is compared to three structurally related compounds:

| Compound | CAS Number | Molecular Formula | Key Structural Features | Primary Indication |

|---|---|---|---|---|

| Rolicyprine | 2829-19-8 | C₁₄H₁₆N₂O₂ | Prolinamide, cyclopropane ring, amide linkage | Antidepressant (MAOI) |

| Rolipram | 61413-54-5 | C₁₆H₂₁NO₃ | Pyrrolidone ring, methoxy group | Antidepressant (PDE4 inhibitor) |

| Rolicyclidine | 2201-39-0 | C₁₆H₂₃N | Cyclohexane ring, piperidine substitution | Cholinergic agent |

| Tranylcypromine | 155-09-9 | C₉H₁₁N | Cyclopropane ring, primary amine | Antidepressant (MAOI) |

Key Observations :

Pharmacological and Clinical Comparison

Mechanism of Action

| Compound | Target | Mechanism | Bioactivation Required? |

|---|---|---|---|

| Rolicyprine | Monoamine oxidase | Irreversible MAO inhibition via metabolites | Yes (prodrug) |

| Rolipram | PDE4 enzyme | Selective PDE4 inhibition → ↑ cAMP | No |

| Rolicyclidine | Acetylcholine receptors | Agonism at muscarinic receptors | No |

Implications :

- Rolicyprine’s prodrug nature delays therapeutic effects but may reduce acute toxicity compared to direct MAOIs like tranylcypromine .

- Rolipram’s PDE4 inhibition is associated with GI side effects (nausea, vomiting), whereas Rolicyprine’s MAOI activity risks hypertensive crises with tyramine-rich diets .

Pharmacokinetic Properties

| Property | Rolicyprine | Rolipram | Tranylcypromine |

|---|---|---|---|

| Molecular Weight | 244.29 g/mol | 275.35 g/mol | 133.19 g/mol |

| logP | ~1.5 (predicted) | 2.1 | 1.3 |

| Bioavailability | Unknown | 60–70% | >90% |

| Half-life | Not reported | 3–6 hours | 1.5–3 hours |

Notes:

Regulatory and Patent Landscape

A 2020 patent dispute involving Rolicyprine derivatives (e.g., 1-((4-(4-fluorin-2-methyl-1H-benzpyrole-5-oxy)-6-methoxyquinoline-7-oxy)methyl)rolicyprine) highlights its structural versatility in drug development . However, its regulatory status remains unclear compared to Rolipram (approved in Japan) and tranylcypromine (FDA-approved) .

Preparation Methods

Multi-Stage Reaction Distillation

The continuous production system for Rolicyprine involves a sequence of interconnected reactors and purification units. As detailed in CN108129330A, the system includes:

-

First-stage and second-stage reaction distillation kettles : Facilitate initial reactions under controlled temperature and pressure.

-

Tubular amination reactor : Ensures efficient mixing and reaction completion.

-

Flash tank and methanol tower : Separate byproducts and recover solvents.

-

Continuous crude and fine distillation towers : Achieve high-purity Rolicyprine (>99.95%) through fractional distillation.

Key parameters:

This method addresses challenges such as reaction liquid viscosity and back-mixing, ensuring scalability and consistent product quality.

Enantioselective Flow Synthesis

Telescoped Organocatalytic Process

A novel three-step enantioselective flow synthesis of Rolicyprine derivatives (e.g., Rolipram) was reported by Tsubogo et al.:

-

Asymmetric Michael addition : Using a polystyrene-supported cis-4-hydroxydiphenylprolinol organocatalyst, nitromethane is added to a cinnamaldehyde derivative with 94% enantiomeric excess (ee).

-

Oxidative esterification : In situ-generated persulfuric acid converts aldehydes directly to esters, avoiding intermediate isolation.

-

Nitro reduction and lactamization : Trichlorosilane mediates metal-free reduction, achieving 83% yield of (S)-Rolipram.

Table 1: Key Reaction Parameters

| Step | Conditions | Yield/ee |

|---|---|---|

| Michael addition | 0°C, 10 min residence time | 94% ee |

| Oxidative esterification | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O<sub>2</sub>, 40°C | 89% conversion |

| Nitro reduction | Trichlorosilane/DIEA, CH<sub>2</sub>Cl<sub>2</sub>, 10 min | 83% yield |

This method highlights the shift toward sustainable, metal-free processes with high stereochemical control.

Alternative Synthetic Routes

N-Boc Protection/Deprotection Strategy

CN105503647A outlines a method for synthesizing cyclopropylhydrazine hydrochloride from Rolicyprine:

Table 2: Optimization of Deprotection

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| HCl concentration | 4–6 M | Maximizes deprotection efficiency |

| Temperature | 20–50°C | Reduces side reactions |

| Solvent | Methanol/ethanol | Enhances crystallization |

This approach is notable for its operational simplicity and suitability for industrial scale-up.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Continuous production : Ideal for large-scale manufacturing (>1 kg/h) but requires significant capital investment.

-

Flow synthesis : Enables rapid prototyping and chiral synthesis with lower solvent waste, though throughput is limited (1.74 g/h).

-

Protection/deprotection : Cost-effective for intermediate synthesis but involves multiple purification steps.

Q & A

Basic Research Questions

Q. How can researchers identify literature gaps to formulate focused research questions on Rolicyprine?

- Begin with a systematic literature review to map existing studies on Rolicyprine’s synthesis, properties, and applications. Prioritize unresolved debates (e.g., conflicting reports on its stability under specific conditions) or understudied domains (e.g., interactions with biomolecules). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with academic rigor .

- Example methodology: Compare spectral data from prior studies to identify inconsistencies in structural characterization, then design experiments to resolve ambiguities .

Q. What experimental design considerations are critical for initial studies on Rolicyprine?

- Ensure reproducibility by detailing synthesis protocols (e.g., solvent purity, reaction temperatures, catalyst ratios) and validation methods (e.g., NMR, HPLC, elemental analysis). Reference prior studies for baseline parameters, and explicitly document deviations .

- Example: For kinetic studies, include control experiments to isolate variables (e.g., pH, temperature) and validate instrumentation calibration .

Q. Which analytical techniques are most reliable for characterizing Rolicyprine’s physicochemical properties?

- Prioritize complementary methods:

- Structural analysis : X-ray crystallography for absolute configuration, supported by NMR and IR spectroscopy .

- Purity assessment : HPLC with UV/Vis detection and mass spectrometry for trace impurities .

- Stability studies : Accelerated degradation tests under varied conditions (light, humidity) paired with spectroscopic monitoring .

Advanced Research Questions

Q. How can researchers optimize Rolicyprine’s synthetic route to improve yield and scalability without compromising purity?

- Conduct Design of Experiments (DoE) to evaluate reaction parameters (e.g., stoichiometry, solvent polarity, catalyst loading). Use statistical tools (e.g., ANOVA) to identify significant variables .

- Case study: A 2024 study resolved low yields in amidation steps by switching from THF to DMF, reducing side-product formation by 37% .

Q. What strategies resolve contradictory data in Rolicyprine’s spectral interpretation?

- Apply multivariate analysis (e.g., PCA) to compare spectral datasets across studies. Replicate disputed experiments with standardized protocols and cross-validate using orthogonal techniques (e.g., replacing FTIR with Raman spectroscopy for polymorph identification) .

- Example: Discrepancies in NMR shifts were resolved by confirming solvent-induced conformational changes using computational modeling (DFT) .

Q. How can Rolicyprine’s biological activity be rigorously evaluated in interdisciplinary studies?

- Integrate in silico and in vitro approaches:

- Molecular docking to predict binding affinities with target proteins (e.g., enzymes implicated in disease pathways).

- Cell-based assays with dose-response curves and cytotoxicity controls (e.g., MTT assays).

Q. What frameworks guide the ethical and practical evaluation of Rolicyprine research questions?

- Apply the FINER criteria :

- Feasibility : Assess resource availability (e.g., specialized equipment for chiral separation).

- Novelty : Confirm the question addresses gaps (e.g., unexplored enantiomeric activity).

- Ethical compliance : Adhere to safety protocols for handling reactive intermediates .

Methodological Resources

- Data Analysis : Use tools like R or Python for robust statistical modeling .

- Reproducibility : Follow the Beilstein Journal’s guidelines for experimental documentation, including raw data deposition in public repositories .

- Literature Synthesis : Leverage databases like SciFinder and Reaxys for comprehensive patent and journal coverage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.